molecular formula C24H24BrNO4 B12214069 (2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-7-{[butyl(methyl)amino]methyl}-6-hydroxy-4-methyl-1-benzofuran-3(2H)-one

(2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-7-{[butyl(methyl)amino]methyl}-6-hydroxy-4-methyl-1-benzofuran-3(2H)-one

Cat. No.: B12214069
M. Wt: 470.4 g/mol
InChI Key: VRUUNMIPXBSLSV-MTJSOVHGSA-N
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Description

The compound (2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-7-{[butyl(methyl)amino]methyl}-6-hydroxy-4-methyl-1-benzofuran-3(2H)-one is a complex organic molecule featuring a benzofuran core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-7-{[butyl(methyl)amino]methyl}-6-hydroxy-4-methyl-1-benzofuran-3(2H)-one typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Bromination: Introduction of the bromine atom at the 5-position of the benzofuran ring.

    Aldol Condensation: Formation of the methylidene group through an aldol condensation reaction.

    Amine Substitution: Introduction of the butyl(methyl)amino group via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent reaction condition controls.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-7-{[butyl(methyl)amino]methyl}-6-hydroxy-4-methyl-1-benzofuran-3(2H)-one: can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The double bond in the methylidene group can be reduced to form a single bond.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a saturated benzofuran derivative.

    Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

(2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-7-{[butyl(methyl)amino]methyl}-6-hydroxy-4-methyl-1-benzofuran-3(2H)-one: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-7-{[butyl(methyl)amino]methyl}-6-hydroxy-4-methyl-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-[(5-chloro-1-benzofuran-2-yl)methylidene]-7-{[butyl(methyl)amino]methyl}-6-hydroxy-4-methyl-1-benzofuran-3(2H)-one
  • (2Z)-2-[(5-fluoro-1-benzofuran-2-yl)methylidene]-7-{[butyl(methyl)amino]methyl}-6-hydroxy-4-methyl-1-benzofuran-3(2H)-one

Uniqueness

The presence of the bromine atom at the 5-position of the benzofuran ring in (2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-7-{[butyl(methyl)amino]methyl}-6-hydroxy-4-methyl-1-benzofuran-3(2H)-one imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential biological activity. This distinguishes it from similar compounds with different halogen substitutions.

Properties

Molecular Formula

C24H24BrNO4

Molecular Weight

470.4 g/mol

IUPAC Name

(2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-7-[[butyl(methyl)amino]methyl]-6-hydroxy-4-methyl-1-benzofuran-3-one

InChI

InChI=1S/C24H24BrNO4/c1-4-5-8-26(3)13-18-19(27)9-14(2)22-23(28)21(30-24(18)22)12-17-11-15-10-16(25)6-7-20(15)29-17/h6-7,9-12,27H,4-5,8,13H2,1-3H3/b21-12-

InChI Key

VRUUNMIPXBSLSV-MTJSOVHGSA-N

Isomeric SMILES

CCCCN(C)CC1=C(C=C(C2=C1O/C(=C\C3=CC4=C(O3)C=CC(=C4)Br)/C2=O)C)O

Canonical SMILES

CCCCN(C)CC1=C(C=C(C2=C1OC(=CC3=CC4=C(O3)C=CC(=C4)Br)C2=O)C)O

Origin of Product

United States

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